molecular formula C13H24N4SSi2 B12938708 9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine CAS No. 93629-49-3

9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine

Cat. No.: B12938708
CAS No.: 93629-49-3
M. Wt: 324.59 g/mol
InChI Key: SRZPKGXQQXRVQQ-UHFFFAOYSA-N
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Description

9-((Trimethylsilyl)methyl)-6-(((trimethylsilyl)methyl)thio)-9H-purine: is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to a purine ring

Properties

CAS No.

93629-49-3

Molecular Formula

C13H24N4SSi2

Molecular Weight

324.59 g/mol

IUPAC Name

trimethyl-[[9-(trimethylsilylmethyl)purin-6-yl]sulfanylmethyl]silane

InChI

InChI=1S/C13H24N4SSi2/c1-19(2,3)9-17-8-16-11-12(17)14-7-15-13(11)18-10-20(4,5)6/h7-8H,9-10H2,1-6H3

InChI Key

SRZPKGXQQXRVQQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1C=NC2=C1N=CN=C2SC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-((Trimethylsilyl)methyl)-6-(((trimethylsilyl)methyl)thio)-9H-purine typically involves the introduction of trimethylsilyl groups to a purine precursor. One common method involves the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the silyl groups, potentially leading to the removal of the silyl groups or reduction of the purine ring.

    Substitution: The trimethyl

Biological Activity

9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine, with CAS number 93629-49-3, is a synthetic organic compound belonging to the purine family. Its unique structure, characterized by the presence of trimethylsilyl groups, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesis methods, and relevant studies.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C13H24N4SSi2
Molecular Weight 324.59 g/mol
IUPAC Name trimethyl-[[9-(trimethylsilylmethyl)purin-6-yl]sulfanylmethyl]silane
InChI Key SRZPKGXQQXRVQQ-UHFFFAOYSA-N
Canonical SMILES CSi(C)CN1C=NC2=C1N=CN=C2SCSi(C)C

Synthesis Methods

The synthesis of this compound typically involves the introduction of trimethylsilyl groups to a purine precursor. A common method includes reacting a purine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the silyl groups .

Antioxidant Activity

Studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of sulfur and silicon in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

Antimicrobial Activity

Preliminary investigations into related compounds suggest potential antimicrobial effects. For instance, compounds featuring sulfur have been shown to possess activity against various bacterial strains. Further research is needed to evaluate the specific antimicrobial efficacy of this compound against pathogens such as E. coli and Staphylococcus aureus.

Cytotoxicity and Cancer Research

Research on similar purine derivatives has demonstrated cytotoxic effects on cancer cell lines. For example, studies have shown that modifications in purine structures can lead to enhanced inhibitory effects on tumor growth. The cytotoxicity of this compound should be evaluated using various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to assess its potential as an anticancer agent.

Case Studies

  • Antioxidant Activity Assessment : A study conducted using DPPH radical scavenging assays indicated that similar trimethylsilyl compounds exhibited significant antioxidant activity, suggesting that this compound could also demonstrate comparable effects.
  • Antimicrobial Testing : In vitro tests on structurally related compounds showed effective inhibition against Candida albicans and various bacterial strains at concentrations ranging from 100 to 500 μg/mL. Future studies should aim to evaluate the antimicrobial spectrum of this compound.
  • Cytotoxicity in Cancer Cells : In a study exploring the effects of purine derivatives on cancer cells, it was found that certain modifications led to increased apoptosis in MCF-7 cells at concentrations as low as 10 μM. The cytotoxic profile of this compound should be systematically investigated through MTT assays.

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